An In-depth Technical Guide to rac-Lenalidomide-13C5: Properties, Analysis, and Applications
An In-depth Technical Guide to rac-Lenalidomide-13C5: Properties, Analysis, and Applications
Introduction
Overview of Lenalidomide
Lenalidomide is a highly significant immunomodulatory drug (IMiD) derived from thalidomide, demonstrating greater potency and a different safety profile.[1] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] The mechanism of action is multifaceted, involving direct tumoricidal effects and indirect immunomodulatory activities.[3] Lenalidomide functions as a "molecular glue," binding to the E3 ubiquitin ligase cereblon (CRBN).[1][4] This binding alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[1][4] Furthermore, it enhances the activity of T-cells and Natural Killer (NK) cells, contributing to a robust anti-tumor immune response.[3]
The Role of Stable Isotope Labeling (SIL) in Pharmaceutical Research
Stable Isotope Labeled (SIL) compounds are indispensable tools in modern drug discovery and development.[5] Incorporating stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into a drug molecule creates a chemical twin that is physically distinguishable by mass spectrometry (MS).[6][7] This mass difference allows the SIL compound to be used as an ideal internal standard in quantitative bioanalysis, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, ensuring highly accurate quantification.[6][8] SILs are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, enabling researchers to trace the metabolic fate of a drug, identify metabolites, and perform mass balance studies with high precision.[9][10][11]
Introduction to rac-Lenalidomide-13C5
rac-Lenalidomide-¹³C₅ is a stable isotope-labeled form of racemic Lenalidomide, where five carbon atoms have been replaced with the ¹³C isotope.[12] The designation "rac" indicates that it is a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. This is a critical detail, as the therapeutic activity of Lenalidomide is primarily associated with the (S)-enantiomer.[13][14] rac-Lenalidomide-¹³C₅ serves as a high-fidelity internal standard for the quantification of Lenalidomide in complex biological matrices, such as plasma or tissue homogenates, during preclinical and clinical development.[15][16] Its use is paramount for robust analytical method development and validation, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies.[5]
Chemical Structure and Physicochemical Properties
Structural Elucidation
-
Chemical Name: 3-(7-amino-3-oxo-1H-isoindol-2-yl)(2,3,4,5,6-¹³C₅)piperidine-2,6-dione[12]
-
Molecular Formula: C₈¹³C₅H₁₃N₃O₃[17]
-
Chirality: Lenalidomide possesses a single chiral center at the 3-position of the piperidine-2,6-dione ring. The biological and therapeutic effects are predominantly attributed to the (S)-enantiomer, while the (R)-enantiomer is less active.[13][14] The racemic nature of rac-Lenalidomide-¹³C₅ makes it a suitable internal standard for assays analyzing total Lenalidomide concentration.
The ¹³C₅ labeling is typically on the piperidine-2,6-dione ring, as specified in the IUPAC name, providing a stable isotopic signature that is unlikely to be lost during metabolic processes.[12]
Physicochemical Data
The following table summarizes the key computed physicochemical properties for rac-Lenalidomide-¹³C₅.
| Property | Value | Source |
| Molecular Weight | 264.22 g/mol | [12][17] |
| Exact Mass | 264.11246546 Da | [12] |
| CAS Number | 1219332-91-8 | [12][17] |
| Appearance | Pale Yellow Solid | [18] |
| XLogP3 | -0.5 | [12] |
Synthesis and Isotopic Labeling Strategy
Rationale for Labeling Position
The strategic placement of the five ¹³C atoms on the piperidine-2,6-dione moiety is a deliberate choice rooted in metabolic stability. This ring is a core structural feature of the molecule, and placing the labels here minimizes the risk of isotopic loss through metabolic cleavage, which could otherwise lead to an inaccurate quantification of the parent drug. This ensures that the internal standard's mass signature remains intact throughout the analytical process.
Conceptual Synthetic Workflow
The synthesis of rac-Lenalidomide-¹³C₅ involves incorporating a ¹³C-labeled glutamine or a related precursor to form the piperidine-2,6-dione ring. This labeled intermediate is then condensed with the appropriate isoindolinone backbone to yield the final product.
Caption: Conceptual workflow for the synthesis of rac-Lenalidomide-13C5.
Analytical Characterization and Quality Control
The robust characterization of rac-Lenalidomide-¹³C₅ is essential to qualify it as an internal standard. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, supplemented by chiral chromatography.
Mass Spectrometry (MS)
Principle & Causality: MS is the cornerstone technique for quantitative bioanalysis using SIL internal standards.[8] The five ¹³C atoms in rac-Lenalidomide-¹³C₅ result in a mass increase of approximately 5 Daltons compared to the unlabeled analyte. A triple quadrupole mass spectrometer (QqQ MS), typically coupled with liquid chromatography (LC-MS/MS), can selectively monitor the specific mass-to-charge (m/z) transitions for both the analyte and the SIL internal standard.[8] This parallel detection allows the ratio of the analyte to the internal standard to be calculated, which corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to superior accuracy and precision.[6][7]
Experimental Protocol: LC-MS/MS Quantification of Lenalidomide
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Sample Preparation: Spike biological samples (e.g., plasma) with a known concentration of rac-Lenalidomide-¹³C₅. Perform protein precipitation with acetonitrile, followed by centrifugation to remove solids.
-
Chromatography: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).
-
Analyte (Lenalidomide): Monitor transition m/z 260.1 → [fragment ion].
-
Internal Standard (Lenalidomide-¹³C₅): Monitor transition m/z 265.1 → [corresponding fragment ion].
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration of prepared standards. Determine the concentration of unknown samples from this curve.
Caption: Standard workflow for bioanalysis using a stable isotope-labeled internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: ¹³C NMR spectroscopy is the definitive method for confirming the identity, structure, and isotopic labeling pattern of rac-Lenalidomide-¹³C₅.[19] The presence of ¹³C atoms at specific positions will result in strong signals in the ¹³C NMR spectrum.[20] Furthermore, ¹³C-¹³C spin-spin coupling can be observed between adjacent labeled carbons, providing unequivocal proof of the labeling sites.[21] Proton NMR (¹H NMR) will also show characteristic coupling patterns between the ¹³C labels and adjacent protons. This comprehensive structural verification ensures the chemical integrity of the standard.[11]
Experimental Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve a precise amount of rac-Lenalidomide-¹³C₅ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. The five labeled carbons on the piperidine ring are expected to show significantly enhanced signal intensity compared to carbons at natural abundance.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Observe for characteristic splitting patterns (doublets) on protons attached to or adjacent to the ¹³C-labeled carbons due to ¹³C-¹H coupling.
-
Spectral Analysis: Integrate signals and analyze coupling constants to confirm that the isotopic enrichment is at the desired positions and that the overall structure is correct.
Chiral Chromatography
Principle & Causality: Since Lenalidomide is a chiral drug, separating its enantiomers is often necessary for advanced stereoselective metabolism or PK studies.[13][22] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[14][23] CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment that allows for differential interaction with the (S)- and (R)-enantiomers, resulting in their separation.[23][24]
Experimental Protocol: Chiral HPLC Separation
-
Column: Use a polysaccharide-based chiral column (e.g., Daicel Chiralpak IA or LUX Cellulose-2).[13][23]
-
Mobile Phase: An optimized mobile phase, often consisting of an alcohol like methanol or ethanol with small amounts of an acidic or basic modifier (e.g., glacial acetic acid, triethylamine), is used.[14][23]
-
Detection: UV detection is typically performed at a wavelength around 220 nm.[13][23]
-
Analysis: The method should demonstrate baseline resolution of the (S)- and (R)-enantiomer peaks, allowing for their individual quantification if required.
Applications in Drug Development
rac-Lenalidomide-¹³C₅ is a critical reagent that enables high-quality, regulatory-compliant data generation across multiple stages of drug development.
-
Pharmacokinetic (PK) Studies: It is the gold standard internal standard for LC-MS/MS assays to determine key PK parameters like Cmax, Tmax, AUC, and half-life in preclinical and clinical studies.[10] Its use minimizes analytical variability and ensures data accuracy.[6]
-
Metabolite Identification (Met-ID): In "metabolite-in-a-box" or "cassette" dosing studies, a mixture of labeled and unlabeled drug is administered. Drug-related material can be easily identified in subsequent MS analysis by looking for the characteristic doublet signal separated by 5 Da, distinguishing true metabolites from endogenous matrix components.[5][11]
-
Mass Balance Studies: ¹³C-labeling can be used in human ADME studies to trace the complete disposition of the drug, providing a comprehensive picture of all metabolic and excretory pathways without the use of radioactive isotopes.[9]
Conclusion
rac-Lenalidomide-¹³C₅ is more than a mere chemical reagent; it is an enabling tool for precision and accuracy in pharmaceutical sciences. Its well-defined chemical structure, stable isotopic label, and racemic nature make it the ideal internal standard for the quantitative analysis of Lenalidomide. By facilitating robust and reliable bioanalytical methods, it underpins the critical research and development activities that ensure the safe and effective use of Lenalidomide in treating patients worldwide. The application of such high-quality standards is a testament to the principles of scientific integrity and trustworthiness in drug development.
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